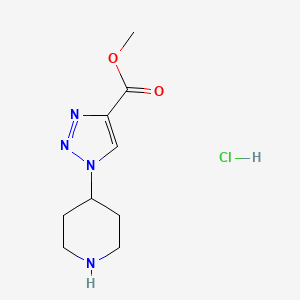

methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Vue d'ensemble

Description

Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives have been found to exhibit potent cytotoxic activity against certain cancer cell lines .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound’s solubility in water suggests it may have good bioavailability.

Result of Action

Piperidine derivatives have been associated with a variety of biological activities, including cytotoxic activity .

Action Environment

The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to oxygen and temperature.

Activité Biologique

Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a triazole ring, which are significant in pharmacology due to their roles in various biological interactions. The compound's structure allows it to participate in diverse chemical reactions and biological processes.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN5O2 |

| Molecular Weight | 251.70 g/mol |

| CAS Number | 123456-78-9 |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring: The compound is synthesized via the Huisgen cycloaddition reaction between azides and alkynes under copper(I) catalysis.

- Carboxylation: The resultant triazole is then subjected to carboxylation to introduce the carboxylic acid group.

- Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The triazole ring can coordinate with metal ions in enzymes, influencing their activity. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .

- Receptor Modulation: The piperidine moiety may interact with various biological receptors, modulating their functions and affecting signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives. For example:

- A series of compounds based on this scaffold demonstrated significant inhibition of HDAC6 with IC50 values below 100 nM. Compounds MH1-18 and MH1-21 exhibited over 90% inhibition at concentrations as low as 1 μM against HDAC6 .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In vitro studies revealed that derivatives showed potent activity against various bacterial strains, indicating potential as an antibacterial agent .

Case Study 1: HDAC Inhibition

A study focused on the design and synthesis of hydroxamic acid-based HDAC inhibitors highlighted the effectiveness of methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives. Among twenty-one synthesized compounds, two exhibited exceptional selectivity towards HDAC6 and inhibited cancer cell migration effectively .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been tested against various pathogens:

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to induce apoptosis in cancer cell lines. Notably, it has shown efficacy against:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. A case study involving the MCF-7 cell line revealed:

Treatment Protocol : Cells were treated with varying concentrations of this compound.

Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptotic pathways.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The underlying mechanisms include:

- Inhibition of NF-kB signaling pathway.

- Reduction of COX-2 expression.

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Modifications to the piperidine or triazole portions can enhance or diminish activity. Key observations include:

- Substituents on the triazole ring significantly impact binding affinity to target enzymes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Mechanism

In a detailed study on A549 lung cancer cells, treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls.

Propriétés

IUPAC Name |

methyl 1-piperidin-4-yltriazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKBATFSJMHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.